2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
CAS No.:
Cat. No.: VC17759840
Molecular Formula: C10H19Cl2N3
Molecular Weight: 252.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19Cl2N3 |
|---|---|
| Molecular Weight | 252.18 g/mol |
| IUPAC Name | 2-(1-ethylimidazol-2-yl)piperidine;dihydrochloride |
| Standard InChI | InChI=1S/C10H17N3.2ClH/c1-2-13-8-7-12-10(13)9-5-3-4-6-11-9;;/h7-9,11H,2-6H2,1H3;2*1H |
| Standard InChI Key | PIEQSKSNSZUSGT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CN=C1C2CCCCN2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Physicochemical Characteristics
As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form. Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Crystalline solid | |
| Solubility | >50 mg/mL in water (predicted) | |
| pKa (imidazole NH) | ~6.8 (estimated) | |
| LogP (octanol/water) | 1.2 (calculated) |
The protonation state at physiological pH likely involves dual chloride ions neutralizing the piperidine nitrogen and one imidazole nitrogen .
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence:
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Imidazole Alkylation: 1H-imidazole undergoes ethylation using iodoethane in DMF at 60°C, yielding 1-ethyl-1H-imidazole.
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Piperidine Coupling: Lithiation of 2-bromopiperidine followed by nucleophilic attack on 1-ethylimidazole produces 2-(1-ethyl-1H-imidazol-2-yl)piperidine.
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Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt.
Analytical Characterization
Batch purity is verified through:
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HPLC: Retention time 8.2 min (C18 column, 0.1% TFA/MeCN gradient)
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¹H NMR (D₂O): δ 1.45 (t, J=7.2 Hz, 3H), 1.65-1.85 (m, 4H), 2.95-3.15 (m, 2H), 3.80 (q, J=7.2 Hz, 2H), 4.25 (br s, 1H), 7.35 (d, J=1.6 Hz, 1H), 7.65 (d, J=1.6 Hz, 1H) .
Research Applications
Medicinal Chemistry
The compound serves as a privileged scaffold in drug discovery due to:
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Histamine Receptor Modulation: Structural analogs demonstrate H₃/H₄ receptor binding (Kᵢ = 120-450 nM) .
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Antimicrobial Activity: Preliminary screens show MIC values of 32 μg/mL against S. aureus .
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Kinase Inhibition: Docking studies predict strong interactions with JAK2 ATP-binding pocket (ΔG = -9.8 kcal/mol) .
Biochemical Probes
Researchers employ this compound to:
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Investigate allosteric modulation of G protein-coupled receptors
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Develop fluorescence-quenched substrates for caspase-3 imaging
Reactivity and Derivatization
Key Reaction Pathways
The molecule undergoes characteristic transformations:
| Reaction Type | Conditions | Products |
|---|---|---|
| N-Alkylation | RX, K₂CO₃, DMF | Quaternary ammonium salts |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Amide derivatives |
| Ring Expansion | HNO₂, HCl | Azepane analogs |
| Metal Complexation | CuCl₂, MeOH | Square-planar complexes |
The ethyl group on imidazole shows unexpected participation in 1,3-dipolar cycloadditions when heated with dimethyl acetylenedicarboxylate .
Comparative Analysis
Structural Analogs
The dihydrochloride formulation increases bioavailability by 40% compared to free base forms in rat models.
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 (Oral) | Avoid ingestion |
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H318 | Use face shield |
| Respiratory Irritation | H335 | Employ fume hood |
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